molecular formula C18H15N7O B11527822 N'-[(E)-1H-indol-3-ylmethylidene]-2-(5-phenyl-2H-tetrazol-2-yl)acetohydrazide

N'-[(E)-1H-indol-3-ylmethylidene]-2-(5-phenyl-2H-tetrazol-2-yl)acetohydrazide

Cat. No.: B11527822
M. Wt: 345.4 g/mol
InChI Key: MPXYWJURDSCOEF-RGVLZGJSSA-N
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Description

N’-[(E)-1H-indol-3-ylmethylidene]-2-(5-phenyl-2H-tetrazol-2-yl)acetohydrazide is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Properties

Molecular Formula

C18H15N7O

Molecular Weight

345.4 g/mol

IUPAC Name

N-[(E)-1H-indol-3-ylmethylideneamino]-2-(5-phenyltetrazol-2-yl)acetamide

InChI

InChI=1S/C18H15N7O/c26-17(12-25-23-18(22-24-25)13-6-2-1-3-7-13)21-20-11-14-10-19-16-9-5-4-8-15(14)16/h1-11,19H,12H2,(H,21,26)/b20-11+

InChI Key

MPXYWJURDSCOEF-RGVLZGJSSA-N

Isomeric SMILES

C1=CC=C(C=C1)C2=NN(N=N2)CC(=O)N/N=C/C3=CNC4=CC=CC=C43

Canonical SMILES

C1=CC=C(C=C1)C2=NN(N=N2)CC(=O)NN=CC3=CNC4=CC=CC=C43

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-1H-indol-3-ylmethylidene]-2-(5-phenyl-2H-tetrazol-2-yl)acetohydrazide typically involves the condensation of an indole derivative with a hydrazide. The reaction is usually carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, solvent usage, and purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-1H-indol-3-ylmethylidene]-2-(5-phenyl-2H-tetrazol-2-yl)acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the indole or tetrazole rings are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-[(E)-1H-indol-3-ylmethylidene]-2-(5-phenyl-2H-tetrazol-2-yl)acetohydrazide stands out due to its unique combination of an indole ring and a tetrazole ring, which imparts distinct chemical and biological properties. This structural uniqueness allows it to interact with different molecular targets and exhibit a broader range of biological activities compared to similar compounds.

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